![molecular formula C23H19NO6S B2443818 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide CAS No. 883966-11-8](/img/structure/B2443818.png)
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide” is a chemical compound with the molecular formula C23H19NO6S . It’s available for purchase for research and industry purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom . The average mass is 453.531 Da and the monoisotopic mass is 453.070465 Da .Scientific Research Applications
Synthesis and Chemical Reactivity
Furan-carboxamide derivatives and their analogs are subjects of extensive study due to their potential applications in synthesizing bioactive compounds and functional materials. For example, the synthesis of furan-2-carboxamides involves various chemical reactions, including coupling and electrophilic substitution reactions, to create compounds with potential biological activity or material applications Aleksandrov et al., 2017. This highlights the versatility of furan-carboxamide scaffolds in organic synthesis and their role as intermediates in creating complex chemical entities.
Antimicrobial Activity
Certain furan-carboxamide derivatives are explored for their antimicrobial properties. Chambhare et al. (2003) synthesized N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and found some compounds exhibited significant in vitro antibacterial and antimycobacterial activity Chambhare et al., 2003. This research underscores the potential of furan-carboxamide derivatives as lead compounds in developing new antimicrobial agents.
Material Science and Catalysis
In material science, furan-carboxamide derivatives are investigated for their role in catalysis and polymerization. For instance, Yi Jiang et al. (2015) discussed the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, offering a sustainable alternative to conventional polymers Jiang et al., 2015. This research contributes to the development of environmentally friendly materials with potential applications in various industries.
Drug Discovery and Biological Activity
Furan-carboxamide structures serve as a framework for designing novel compounds with potential therapeutic effects. For instance, the synthesis and biological evaluation of furan-carboxamide derivatives as inhibitors of lethal H5N1 influenza A viruses have been reported, demonstrating the antiviral potential of these compounds Yongshi et al., 2017. Such studies are crucial for identifying new drug candidates against emerging infectious diseases.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the molecular structure of this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-containing compounds are known to interact with their targets, leading to inhibition and subsequent biological effects .
Biochemical Pathways
Tmp-containing compounds have been associated with various biological effects, suggesting their involvement in multiple biochemical pathways .
Result of Action
Tmp-containing compounds have demonstrated diverse bioactivity effects, including notable anti-cancer effects .
properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6S/c1-27-16-11-13(12-17(28-2)21(16)29-3)19-20(25)14-7-4-5-9-18(14)31-23(19)24-22(26)15-8-6-10-30-15/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPNDDXQOVSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)thiochromen-2-yl]furan-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.